molecular formula C14H16F3NO4S B2598323 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 691873-22-0

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2598323
CAS No.: 691873-22-0
M. Wt: 351.34
InChI Key: OTFMGZXEKITZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic molecule featuring a 1,1-dioxo-1λ⁶,4-thiazinan ring fused to a propanoic acid backbone substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a common pharmacophore known to enhance metabolic stability and lipophilicity, while the thiazinan-sulfone moiety (1,1-dioxo-thiazinan) may contribute to hydrogen bonding and conformational rigidity .

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S/c15-14(16,17)11-3-1-2-10(8-11)12(9-13(19)20)18-4-6-23(21,22)7-5-18/h1-3,8,12H,4-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFMGZXEKITZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C14H19NO5S
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 439096-86-3
  • Melting Point : 176-178 °C
  • Boiling Point : Predicted at 543.3 ± 50.0 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and anti-tumor properties. Its structure suggests potential interactions with various biological targets due to the presence of the thiazine moiety and the trifluoromethyl group.

Research indicates that compounds similar to this compound may exert their effects through:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : There is evidence suggesting that these compounds can affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Anti-Tuberculosis Activity

A study identified a related compound with notable anti-tuberculosis activity, demonstrating minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. The most active derivatives were characterized by specific substitutions on the aromatic rings, indicating that similar modifications on our compound could enhance its efficacy against tuberculosis .

CompoundMIC (μg/mL)Notable Substituents
4b1.44-Chloro
4m1.74-Trifluoromethyl

Anti-Cancer Activity

Preliminary studies have suggested that compounds with a thiazine backbone exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is hypothesized to enhance lipophilicity, improving cell membrane penetration and bioavailability .

Case Study 1: In Vivo Evaluation

In vivo studies conducted on similar thiazine derivatives revealed significant anti-inflammatory effects in animal models. The compounds were administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications at the phenyl ring significantly affect biological activity. Trifluoromethyl substitutions were correlated with enhanced potency against certain bacterial strains, suggesting that our compound may also benefit from similar modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key differences among analogs arise from substituents on the phenyl/thiophene rings and modifications to the thiazinan or propanoic acid moieties.

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Key Properties/Activities Source(s)
Target Compound: 3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid 3-(trifluoromethyl)phenyl C₁₄H₁₆F₃NO₄S Likely antiviral/antibacterial (inferred from analogs)
3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl C₁₄H₁₉NO₅S High purity (NLT 97%); API intermediate
3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(2-thienyl)propanoic acid 2-thienyl C₁₁H₁₅NO₄S₂ Commercial availability (>90% purity)
3-{(4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino}propanoic acid (6e) 4-(trifluoromethyl)phenyl (thiazole) C₁₉H₁₇F₃N₂O₂S Influenza A antiviral activity (IC₅₀: 2.3 µM)
3-[3-(Trifluoromethyl)phenyl]propanoic acid 3-(trifluoromethyl)phenyl (no thiazinan) C₁₀H₉F₃O₂ Component of Cinacalcet HCl APIs

Key Findings from Structural Modifications

Trifluoromethyl Phenyl Derivatives: The 3-(trifluoromethyl)phenyl group (as in the target compound and compound 6e) is associated with antiviral activity against influenza A, likely due to enhanced membrane permeability and target binding . Removal of the thiazinan ring (e.g., 3-[3-(trifluoromethyl)phenyl]propanoic acid in ) reduces structural complexity but may diminish specificity for biological targets.

Methoxy Phenyl Derivatives :

  • The 4-methoxyphenyl analog (–5) exhibits high purity (≥97%) and is manufactured as a pharmaceutical intermediate. The methoxy group improves solubility compared to -CF₃ but may reduce metabolic stability .

These analogs are commercially available but lack reported bioactivity data .

Thiazole vs. Thiazinan Scaffolds :

  • Thiazole derivatives (e.g., compound 6e in ) show higher cytotoxic and antiviral activities compared to thiazinan-based compounds, possibly due to improved π-π stacking with biological targets .

Discussion of Pharmacological and Industrial Relevance

  • API Intermediates : Derivatives like the 4-methoxyphenyl analog are critical in synthesizing high-purity active pharmaceutical ingredients (APIs), underscoring industrial utility .
  • Synthetic Challenges : The thiazinan-sulfone ring requires precise oxidation conditions, while trifluoromethyl groups necessitate specialized fluorination techniques, impacting scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.